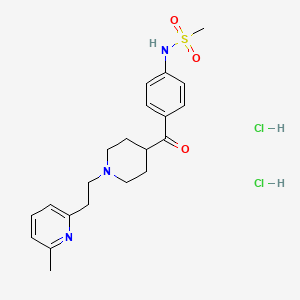
Peimisine
Vue d'ensemble
Description
Peimisine, also known as Ebeiensine, is a muscarinic M receptor antagonist and angiotensin-converting enzyme (ACE) inhibitor . It shows anti-tumor, anti-inflammatory, and antihypertensive activities . This compound can induce apoptosis and is used in cough and asthma research .
Synthesis Analysis
This compound is an isosteroidal alkaloid occurring in Fritillaria species . High-speed counter-current chromatography (HSCCC) has been applied to the separation and purification of this compound from Fritillaria taipaiensis bulbs .
Molecular Structure Analysis
The molecular formula of this compound is C27H41NO3 . The molecular weight is 427.6 g/mol . The structure of this compound includes a spiro[9H-benzo[a]fluorene-9,2’(3’H)-furo[3,2-b]pyridin]-5(6H)-one .
Chemical Reactions Analysis
This compound is one of the alkaloids in Fritillariae ussuriensis Bulbus, which has an anti-acute lung injury effect . Higher yields of total alkaloids and peiminine appeared in the range of ethanol concentration between 83% and 92%, while higher yield of this compound was attained at ethanol concentration below 87% .
Physical And Chemical Properties Analysis
This compound is a solid substance with a white to off-white color . It has a molecular weight of 427.62 and a molecular formula of C27H41NO3 .
Applications De Recherche Scientifique
Santé gastro-intestinale : Amélioration de la colite
La peimisine a été étudiée pour ses effets thérapeutiques sur la colite, une maladie inflammatoire de l'intestin. La recherche indique que la this compound peut supprimer la voie de signalisation Jak–Stat, qui joue un rôle crucial dans le processus inflammatoire. Elle contribue également à inverser la dysbiose du microbiote intestinal, à réduire les niveaux de cytokines inflammatoires et à maintenir l'équilibre entre les cellules Th17 et Treg. Cette approche multiforme suggère que la this compound pourrait être un agent prometteur dans le traitement de la colite .
Pharmacocinétique et distribution tissulaire
Des études ont exploré la pharmacocinétique, la distribution tissulaire et les profils d'excrétion de la this compound chez les modèles animaux. La compréhension de ces aspects est essentielle pour déterminer le dosage et la méthode d'administration appropriés pour des applications cliniques potentielles. Ces recherches fournissent des connaissances fondamentales pour des études plus approfondies et une utilisation thérapeutique potentielle chez l'homme .
Propriétés antioxydantes
La this compound a été évaluée pour ses activités antioxydantes. Le composé a été extrait par extraction au fluide supercritique à partir du bulbe de Fritillaria thunbergii Miq, et sa capacité antioxydante a été évaluée par différentes méthodes. Les résultats suggèrent que la this compound possède des propriétés antioxydantes significatives, qui pourraient être bénéfiques dans la lutte contre les maladies liées au stress oxydatif .
Effets anti-inflammatoires
Les propriétés anti-inflammatoires de la this compound présentent un intérêt particulier pour la recherche scientifique. Sa capacité à moduler la sécrétion de cytokines et à influencer la polarisation des macrophages indique des applications potentielles dans le traitement de diverses affections inflammatoires. En réduisant les lésions liées aux cytokines inflammatoires durables, la this compound pourrait contribuer au développement de nouvelles thérapies anti-inflammatoires .
Modulation de la composition microbienne
L'impact de la this compound sur la composition du microbiote intestinal a des implications thérapeutiques. En augmentant l'abondance des microbes bénéfiques et en diminuant les microbes nuisibles, la this compound peut potentiellement améliorer la santé intestinale et contribuer au traitement des maladies associées à la dysbiose du microbiote .
Techniques d'extraction et de purification
L'optimisation des méthodes d'extraction de la this compound est un autre domaine de recherche. Des techniques telles que l'extraction au fluide supercritique ont été étudiées pour maximiser le rendement et la pureté de la this compound à partir de sources naturelles. Ces recherches sont cruciales pour produire de la this compound de haute qualité pour des études plus approfondies et une utilisation thérapeutique potentielle .
Mécanisme D'action
Target of Action
Peimisine, also known as Ebeiensine, is a muscarinic M receptor antagonist and an angiotensin-converting enzyme (ACE) inhibitor . It has been identified to interact with several targets, including SRC, ADRB2, MMP2, and NOS3 .
Mode of Action
This compound interacts with its targets to exert various effects. For instance, it suppresses the Jak-Stat activation, which is a crucial pathway involved in inflammatory responses . By downregulating the expression of jak1/2, p-jak1/2, stat1/3, and p-stat1/3, this compound can affect macrophage polarization and the Th17/Treg cell balance .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the Jak-Stat signaling pathway, which plays a significant role in immune response and cell growth . Additionally, it’s involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) and Mevalonate (MVA) pathways, which are crucial for the biosynthesis of isopentenyl diphosphate (IPP), a key precursor for steroidal alkaloids .
Pharmacokinetics
This compound exhibits slow distribution and elimination from rat plasma, showing linear dynamics in a dose range of 0.26–6.5 mg/kg . It’s found that the drug levels in male rats were significantly higher than in female counterparts after oral administration . The major elimination route of this compound in male rats is urine excretion .
Result of Action
This compound shows anti-tumor, anti-inflammatory, and antihypertensive activities . It can induce apoptosis and be used in cough and asthma research . In the context of colitis, this compound treatment can reduce the disease activity index, prevent colonic shortening, and alleviate colon tissue damage .
Safety and Hazards
When handling Peimisine, it is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELXPJVGNZIGC-GKFGJCLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930647 | |
| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19773-24-1, 139893-27-9 | |
| Record name | Peimisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ebeiensine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




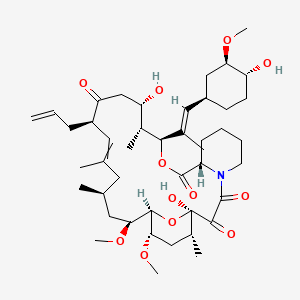
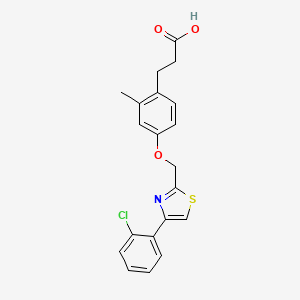
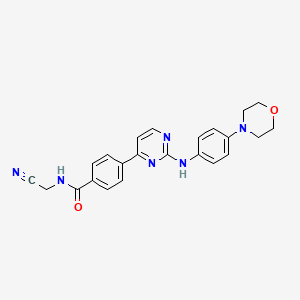
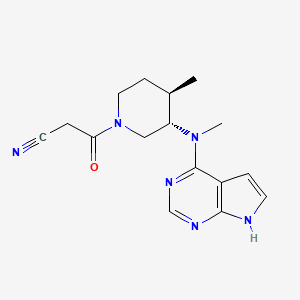
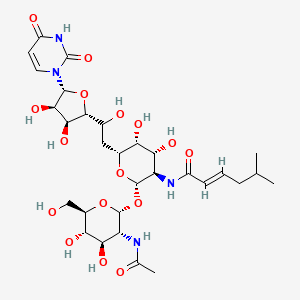

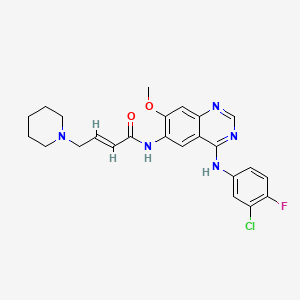
![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)
![N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663581.png)
